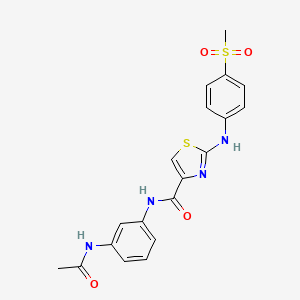![molecular formula C21H18F3N3OS B2706052 1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-45-4](/img/structure/B2706052.png)
1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a cyclopentapyrimidine ring, and a benzylthio group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and cyclopentapyrimidine rings will contribute to the rigidity of the molecule, while the benzylthio and trifluoromethyl groups may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound will be influenced by the presence of the pyridine and cyclopentapyrimidine rings, as well as the benzylthio and trifluoromethyl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound will be influenced by its molecular structure. For example, the presence of the pyridine and cyclopentapyrimidine rings could influence its solubility, while the benzylthio and trifluoromethyl groups could affect its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been studied for its synthesis and various chemical properties. For example, research has focused on the synthesis and biological evaluation of new coumarin derivatives, including pyrimidin-2-yl 1-thio-β-d-glycopyranosides and related compounds. These studies provide insights into the methods of synthesizing such complex molecules and their potential reactivity in various chemical environments (Al-Haiza, Mostafa, & El-kady, 2003); (Chen & Kong, 1995).
Biological and Medicinal Chemistry
Several studies have investigated the biological and medicinal properties of pyrimidine derivatives. For instance, research on the synthesis, pharmacological, and biological screening of novel pyrimidine derivatives has been conducted, highlighting their potential use in various medical applications such as anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Antitumor and Antibacterial Agents
There is significant interest in the development of antitumor and antibacterial agents based on pyrimidine derivatives. Studies have synthesized novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents, demonstrating their potential efficacy in these areas (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiproliferative Activity
Research has also been conducted on the antiproliferative activity of related compounds. For instance, the synthesis and antiproliferative activity of new thiazole/benzothiazole fused pyranopyrimidine derivatives have been studied, focusing on their potential use in cancer treatment (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives have been evaluated, adding to the understanding of how these compounds can be used to fight various microbial infections (Bansode, Ansari, & Gawale, 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)15-6-3-5-14(11-15)13-29-19-17-8-4-9-18(17)27(20(28)26-19)12-16-7-1-2-10-25-16/h1-3,5-7,10-11H,4,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSHJOUJXKNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
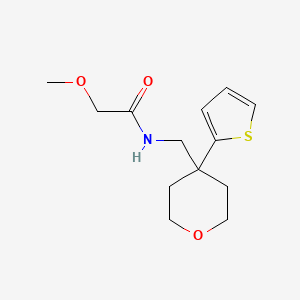
![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)
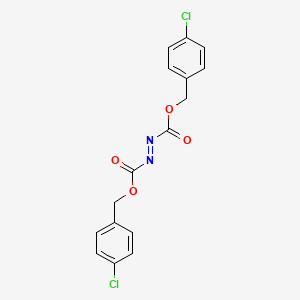
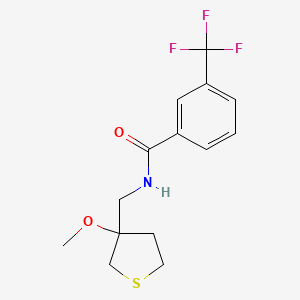
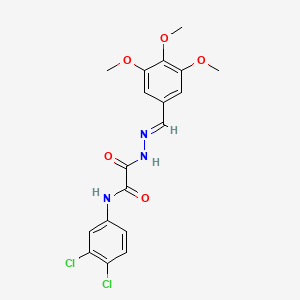
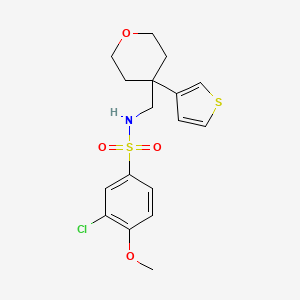
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

